
2,2-Dimethyl-2H-chromene-6-carboxylic acid
Descripción general
Descripción
2,2-Dimethyl-2H-chromene-6-carboxylic acid is a chemical compound with the CAS number 34818-56-9 . It has a molecular weight of 204.23 and its IUPAC name is 2,2-dimethyl-2H-chromene-6-carboxylic acid .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-2H-chromene-6-carboxylic acid involves various methods. For instance, one method involves the acylation of 2,2-dimethyl-2H-chromene . Another method involves the cyclization of a compound to afford an important intermediate, which is then used in a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-2H-chromene-6-carboxylic acid is represented by the formula C12H12O3 .Chemical Reactions Analysis
The chemical reactions involving 2,2-Dimethyl-2H-chromene-6-carboxylic acid include its acylation . In addition, the demethylation of four acyl-methoxy substituted chromenes produces the corresponding acyl chromene alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-2H-chromene-6-carboxylic acid include a density of 1.2±0.1 g/cm3, a boiling point of 346.4±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 56.3±0.3 cm3 .Aplicaciones Científicas De Investigación
Antifungal Applications in Agriculture
2,2-Dimethyl-2H-chromene-6-carboxylic acid derivatives have shown promising results as potential antifungal agents. They have been tested against a variety of phytopathogenic fungi and have demonstrated significant inhibitory effects. For instance, certain derivatives have outperformed commercial fungicides like chlorothalonil and hymexazol in terms of efficacy against strains such as Fusarium solani and Alternaria alternata . This suggests a potential application in developing environmentally friendly fungicides that could help manage crop diseases and reduce yield losses.
Synthesis of Novel Compounds
The compound serves as a key intermediate in the synthesis of novel chromene derivatives. These derivatives are explored for their biological activities, which include antifungal properties. The introduction of the 2,2-dimethyl-2H-chromene skeleton has been found to significantly improve antifungal activity, indicating its importance in the potency of these compounds .
Pharmaceutical Research
In the pharmaceutical industry, 2,2-Dimethyl-2H-chromene-6-carboxylic acid can be utilized to create compounds with potential therapeutic applications. Its derivatives could be explored for their efficacy in treating fungal infections in humans, given their antifungal properties observed in agricultural applications .
Environmental Science
Given its potential as a botanical fungicide, 2,2-Dimethyl-2H-chromene-6-carboxylic acid and its derivatives could be studied for their environmental impact. Research could focus on their biodegradability and effects on non-target organisms to ensure they are a safe alternative to traditional fungicides .
Safety And Hazards
Direcciones Futuras
The future directions for 2,2-Dimethyl-2H-chromene-6-carboxylic acid could involve its use as a potential antifungal agent . Preliminary results indicate that most of the target compounds exhibit obvious antifungal activity at the concentration of 50 μg/mL . This research will provide a theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture .
Propiedades
IUPAC Name |
2,2-dimethylchromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXICIBPYBONRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415747 | |
| Record name | 2,2-Dimethyl-2H-chromene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anofinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,2-Dimethyl-2H-chromene-6-carboxylic acid | |
CAS RN |
34818-56-9 | |
| Record name | Anofinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34818-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-2H-chromene-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2H-chromene-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anofinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 °C | |
| Record name | Anofinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 2,2-Dimethyl-2H-chromene-6-carboxylic acid?
A1: 2,2-Dimethyl-2H-chromene-6-carboxylic acid, also known as anofinic acid, has been isolated from various plant and fungal sources. Research indicates its presence in:
- Piper species: Studies have identified this compound in the leaves of Piper mollicomum and Piper lhotzkyanum, contributing to their antifungal properties.
- Endophytic Fungi: Cochliobolus sp. IFB-E039, an endophytic fungus residing in the roots of Cynodon dactylon (a type of grass), has been found to produce this compound along with other tetrahydrochromanone derivatives.
Q2: How is 2,2-Dimethyl-2H-chromene-6-carboxylic acid typically characterized?
A2: This compound's structure is determined through spectroscopic analysis, primarily using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.
- NMR Spectroscopy: Both 1H and 13C NMR are employed, providing detailed information about the hydrogen and carbon atoms within the molecule, respectively. This helps in determining the connectivity and arrangement of atoms in the compound.
- Mass Spectrometry: This technique helps determine the molecular weight of the compound, further confirming its identity.
Q3: Has 2,2-Dimethyl-2H-chromene-6-carboxylic acid demonstrated any notable biological activity?
A3: While research on this compound is ongoing, some studies highlight its potential antifungal properties:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

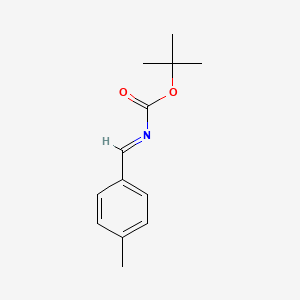

![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)
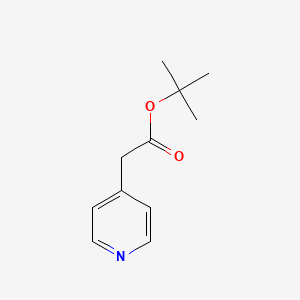
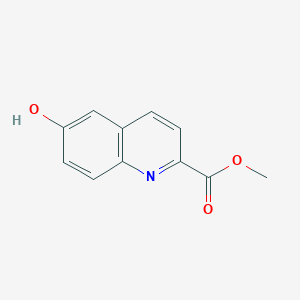
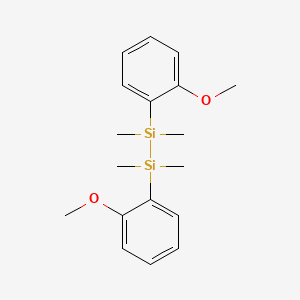
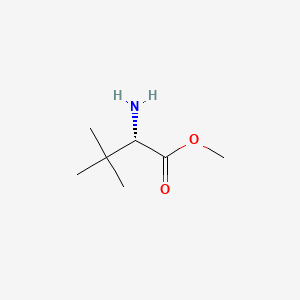
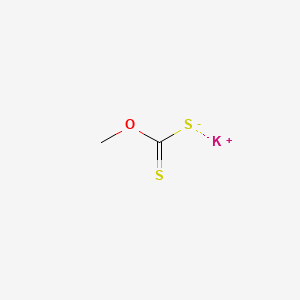


![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)


